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Compound of Interest

Compound Name: 4-(Furan-2-ylmethoxy)aniline

Cat. No.: B070057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties and a

plausible synthetic route for the compound 4-(Furan-2-ylmethoxy)aniline. Due to the limited

availability of comprehensive, published experimental data for this specific molecule, this report

leverages established knowledge of closely related furan and aniline derivatives to present a

predictive but scientifically grounded overview. This information is intended to serve as a

valuable resource for researchers engaged in the synthesis, characterization, and application

of novel heterocyclic compounds in drug discovery and materials science.

Spectroscopic Analysis
A thorough spectroscopic analysis is paramount for the unambiguous identification and

characterization of a chemical compound. The following sections detail the expected

spectroscopic data for 4-(Furan-2-ylmethoxy)aniline based on the analysis of its constituent

functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Furan-2-ylmethoxy)aniline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b070057?utm_src=pdf-interest
https://www.benchchem.com/product/b070057?utm_src=pdf-body
https://www.benchchem.com/product/b070057?utm_src=pdf-body
https://www.benchchem.com/product/b070057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.40 d 1H H-5 (Furan)

~6.70 d 2H Ar-H (ortho to -O)

~6.65 d 2H Ar-H (ortho to -NH₂)

~6.35 dd 1H H-4 (Furan)

~6.25 d 1H H-3 (Furan)

~4.90 s 2H -O-CH₂-

~3.60 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Furan-2-ylmethoxy)aniline

Chemical Shift (δ, ppm) Assignment

~152.0 C-O (Aromatic)

~151.0 C-5 (Furan)

~142.5 C-NH₂ (Aromatic)

~142.0 C-2 (Furan)

~116.0 Ar-C (ortho to -NH₂)

~115.5 Ar-C (ortho to -O)

~110.5 C-3 (Furan)

~108.0 C-4 (Furan)

~65.0 -O-CH₂-

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
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Table 3: Predicted FT-IR Absorption Bands for 4-(Furan-2-ylmethoxy)aniline

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp
N-H stretch (asymmetric and

symmetric)

3150-3100 Weak C-H stretch (Furan)

3050-3000 Weak C-H stretch (Aromatic)

2950-2850 Weak C-H stretch (Aliphatic)

1620-1600 Strong N-H bend (scissoring)

1510-1480 Strong C=C stretch (Aromatic)

1250-1200 Strong C-O stretch (Aryl ether)

1050-1000 Medium C-O-C stretch (Ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. For 4-(Furan-2-
ylmethoxy)aniline (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol

. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion

peak (M⁺) at m/z = 189.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-(Furan-2-
ylmethoxy)aniline is not readily available in peer-reviewed literature, a plausible and

commonly employed synthetic route is the Williamson ether synthesis.

Synthesis of 4-(Furan-2-ylmethoxy)aniline via
Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-

aminophenol would be deprotonated to form the corresponding phenoxide, which then acts as
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a nucleophile to displace a halide from 2-(chloromethyl)furan or 2-(bromomethyl)furan.

Reaction Scheme:

Synthesis of 4-(Furan-2-ylmethoxy)aniline

4-Aminophenol Sodium 4-aminophenoxide  + NaOH or NaH   4-(Furan-2-ylmethoxy)aniline  + 2-(Chloromethyl)furan  

Click to download full resolution via product page

A plausible synthetic route for 4-(Furan-2-ylmethoxy)aniline.

Detailed Methodology:

Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable polar aprotic

solvent (e.g., dimethylformamide or acetone), an equimolar amount of a strong base such as

sodium hydride (NaH) or sodium hydroxide (NaOH) is added portion-wise at 0°C. The

reaction mixture is stirred at room temperature for a specified period to ensure complete

formation of the sodium 4-aminophenoxide.

Nucleophilic Substitution: 2-(Chloromethyl)furan or 2-(bromomethyl)furan is then added to

the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

Work-up and Purification: After the reaction is complete, as monitored by thin-layer

chromatography, the mixture is cooled to room temperature and quenched with water. The

product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product can be purified by column chromatography on silica

gel.

Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been reported for

4-(Furan-2-ylmethoxy)aniline, the furan and aniline moieties are present in numerous

biologically active compounds. Furan derivatives are known to exhibit a wide range of
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pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer

activities[1][2]. Similarly, aniline derivatives are key pharmacophores in many approved drugs.

The combination of these two scaffolds in 4-(Furan-2-ylmethoxy)aniline suggests it could be

a valuable candidate for biological screening in various therapeutic areas.
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Conceptual relationship for potential biological evaluation.
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Conclusion
This technical guide provides a foundational spectroscopic and synthetic overview of 4-(Furan-
2-ylmethoxy)aniline. Although direct experimental data is limited, the predicted spectroscopic

values and the proposed synthetic protocol offer a robust starting point for researchers. The

presence of both furan and aniline moieties suggests that this compound warrants further

investigation for its potential biological activities. Future experimental work is necessary to

validate the information presented herein and to fully elucidate the chemical and biological

properties of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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